2-Amino-4-methoxybenzothiazole

Description

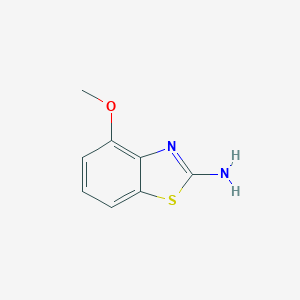

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBCRAVYUWNFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024484 | |

| Record name | 2-Amino-4-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5464-79-9 | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3D8644F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

307 to 311 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methoxybenzothiazole: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methoxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Identification

This compound is an organic compound featuring a benzothiazole core, which is a bicyclic structure composed of a fused benzene and thiazole ring. The molecule is further functionalized with an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 4-position. These functional groups are crucial to its chemical reactivity and biological interactions.[1]

The chemical structure and key identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-methoxy-1,3-benzothiazol-2-amine |

| CAS Number | 5464-79-9 |

| Molecular Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol [1] |

| SMILES String | COC1=C2C(=CC=C1)SC(=N2)N |

| InChI Key | YEBCRAVYUWNFQT-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to cream to pale yellow crystals or powder. | [2] |

| Melting Point | 153-155 °C | [3] |

| Solubility | Less than 1 mg/mL in water at 20°C. | |

| pKa | Data available in the IUPAC Digitized pKa Dataset. | |

| Purity | Typically ≥96% (HPLC) | [2][3] |

Synthesis of this compound

The synthesis of 2-aminobenzothiazoles can be achieved through several methods, with the oxidative cyclization of the corresponding arylthiourea being a common and effective approach. This process, often referred to as the Hugerschoff reaction, involves the treatment of an arylthiourea with a halogen, such as bromine.

Experimental Protocol: Synthesis via Thiocyanation of 3-Methoxyaniline

This protocol describes a plausible synthesis route for this compound starting from 3-methoxyaniline, adapted from established methods for analogous compounds.

Step 1: Formation of the Arylthiourea Intermediate

-

Dissolve equimolar quantities of 3-methoxyaniline and ammonium thiocyanate in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Reflux the mixture for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the precipitation of 1-(3-methoxyphenyl)thiourea.

-

Filter the solid product, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Oxidative Cyclization to this compound

-

Suspend the synthesized 1-(3-methoxyphenyl)thiourea in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask.

-

Cool the suspension to 0-5°C using an ice bath.

-

Slowly add an equimolar solution of bromine in the same solvent dropwise over a period of 1-2 hours, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-4 hours.

-

Gradually allow the mixture to warm to room temperature and then reflux until the evolution of hydrogen bromide gas ceases (this can be tested with moist litmus paper).

-

Cool the reaction mixture and filter the crude product, which is the hydrobromide salt of this compound.

-

Neutralize the salt by dissolving it in water and adding a base (e.g., sodium hydroxide or ammonium hydroxide solution) until the free base precipitates.

-

Filter the final product, wash thoroughly with water to remove any remaining salts, and dry. The purity can be assessed by melting point determination and HPLC analysis.

References

Part 1: 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9)

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9) and a Comparative Overview of Benzodiazepines

Introduction

This technical guide provides a comprehensive analysis of the physical and chemical properties of the compound associated with CAS number 5464-79-9, which is identified as this compound. The initial query also referenced 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one; this guide will address the properties and biological context of the benzodiazepine class of compounds to provide a thorough resource for researchers, scientists, and drug development professionals.

This compound is a heterocyclic organic compound containing a benzothiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to light gray crystalline powder or beige chunky solid.[1][2][3] | Various Suppliers |

| Melting Point | 153-155 °C[4][5], 154-158 °C[2], 307 to 311 °F (153 to 155 °C)[3] | Multiple Sources |

| Boiling Point | 240°C (rough estimate) | ChemicalBook |

| Water Solubility | <0.1 g/100 mL at 19.5 ºC, < 1 mg/mL at 67.1°F (19.5 °C)[3] | ChemicalBook, NTP |

| logP (Octanol/Water Partition Coefficient) | 1.887 (Crippen Calculated)[6] | Cheméo |

| Density | 1.2425 (rough estimate) | ChemicalBook |

| Refractive Index | 1.5690 (estimate) | ChemicalBook |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂OS[2][4] | Chem-Impex, Sigma-Aldrich |

| Molecular Weight | 180.23 g/mol [2][4] | Chem-Impex, Sigma-Aldrich |

| pKa | 4.09 ± 0.10 (Predicted) | ChemicalBook |

| SMILES | COc1cccc2sc(N)nc12[4] | Sigma-Aldrich |

| InChI Key | YEBCRAVYUWNFQT-UHFFFAOYSA-N[4] | Sigma-Aldrich |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a finely powdered sample of the organic compound.[6]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the results should be consistent.

-

2. Solubility Determination

-

Principle: The solubility of a compound in a particular solvent is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

-

Procedure for Qualitative Solubility:

-

Approximately 25 mg of the solid compound is placed in a small test tube.[7]

-

0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in small portions.[7]

-

After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[7][8]

-

The compound is classified as soluble if it dissolves completely. If it does not, it is considered insoluble.[8]

-

The solubility behavior in acidic and basic solutions can indicate the presence of acidic or basic functional groups.[9]

-

3. pKa Determination (Potentiometric Titration)

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the titration curve.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for organic compounds).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

-

Biological Activity and Signaling Pathways

The benzothiazole nucleus is a common scaffold in compounds with a wide range of biological activities. Derivatives of 2-aminobenzothiazole have been investigated for their potential as:

-

Enzyme Inhibitors: Certain benzothiazole derivatives have shown inhibitory activity against enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are therapeutic targets for neurodegenerative diseases like Alzheimer's disease.[10] The inhibitory mechanism often involves the binding of the benzothiazole derivative to the active site of the enzyme, preventing the substrate from binding and being processed.

-

Antibacterial Agents: The 2-aminobenzothiazole scaffold has been identified in compounds with bactericidal activity against Mycobacterium tuberculosis.[11][12] While the exact mechanism of action for all such compounds is not fully elucidated, some have been screened against specific cellular pathways, such as the protein secretion system.[11]

Experimental Workflow: Synthesis

The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of an appropriately substituted aminothiophenol with a cyanogen halide or a similar reagent. A general workflow for the synthesis of related compounds is depicted below.

Part 2: An Overview of 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and the Benzodiazepine Class

General Properties of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure of a benzene ring fused to a diazepine ring. They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[13]

Table 3: General Physicochemical Properties of Benzodiazepines

| Property | General Range/Characteristic |

| Appearance | Typically crystalline solids |

| Water Solubility | Generally low |

| logP | Generally high, indicating lipophilicity |

| Molecular Weight | Typically in the range of 250-350 g/mol |

| pKa | Weakly basic |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for benzodiazepines involves the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[10][13] GABA is the main inhibitory neurotransmitter in the central nervous system.

-

Binding to GABA-A Receptor: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.[10]

-

Enhanced GABAergic Inhibition: This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[13]

-

Neuronal Hyperpolarization: The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to a calming effect on the brain.[13]

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (CAS 5464-79-9), including experimental protocols for their determination and insights into its potential biological activities. Additionally, it has offered a comparative analysis of the benzodiazepine class of compounds, to which 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs, elucidating their general properties and well-established mechanism of action. This comprehensive information serves as a valuable resource for professionals in research and drug development.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

Characterization of C₈H₈N₂OS Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C₈H₈N₂OS. Focusing on a series of aminomethoxybenzothiazole isomers, this document details their spectroscopic profiles, outlines detailed experimental protocols for their analysis, and explores their potential biological significance, including relevant signaling pathways.

Introduction to C₈H₈N₂OS Isomers

The molecular formula C₈H₈N₂OS corresponds to a variety of structural isomers, with aminomethoxy-substituted benzothiazoles being a prominent class. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the benzothiazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide will focus on the characterization of four key isomers:

-

2-Amino-6-methoxybenzothiazole (I)

-

5-Amino-2-methoxybenzothiazole (II)

-

2-Methoxy-1,3-benzothiazol-6-amine (III)

-

2-Amino-4-methoxybenzothiazole (IV)

A thorough understanding of the analytical characterization of these isomers is crucial for their identification, purity assessment, and further development as potential therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the four C₈H₈N₂OS isomers. This data is essential for their identification and differentiation.

Table 1: Physicochemical Properties of C₈H₈N₂OS Isomers

| Property | 2-Amino-6-methoxybenzothiazole (I) | 5-Amino-2-methoxybenzothiazole (II) | 2-Methoxy-1,3-benzothiazol-6-amine (III) | This compound (IV) |

| CAS Number | 1747-60-0 | 99584-07-3 | 102308-71-4 | 5464-79-9 |

| Molecular Weight | 180.23 g/mol | 180.23 g/mol | 180.23 g/mol | 180.23 g/mol |

| Melting Point (°C) | 165-167 | Not available | Not available | 153-155 |

| Appearance | Fine off-white to light tan powder | White solid | Not available | Solid |

Table 2: ¹H NMR Spectral Data (δ, ppm)

| Proton | 2-Amino-6-methoxybenzothiazole (I) | 5-Amino-2-methoxybenzothiazole (II) | 2-Methoxy-1,3-benzothiazol-6-amine (III) | This compound (IV) |

| -OCH₃ | 3.81 (s, 3H) | Data not available | Data not available | Data not available |

| -NH₂ | 5.41 (bs, 2H) | Data not available | Data not available | Data not available |

| Aromatic-H | 7.47 (d, 1H), 7.14 (d, 1H), 6.93 (dd, 1H) | Data not available | Data not available | Data not available |

Table 3: ¹³C NMR Spectral Data (δ, ppm)

| Carbon | 2-Amino-6-methoxybenzothiazole (I) | 5-Amino-2-methoxybenzothiazole (II) | 2-Methoxy-1,3-benzothiazol-6-amine (III) | This compound (IV) |

| C=N | 166.2 | Data not available | Data not available | Data not available |

| Aromatic C-O | 145.1 | Data not available | Data not available | Data not available |

| Aromatic C | 138.6, 126.5, 124.6, 121.4, 116.5 | Data not available | Data not available | Data not available |

| -OCH₃ | 56.8 | Data not available | Data not available | Data not available |

Table 4: Infrared (IR) Spectral Data (cm⁻¹)

| Functional Group | 2-Amino-6-methoxybenzothiazole (I) | 5-Amino-2-methoxybenzothiazole (II) | 2-Methoxy-1,3-benzothiazol-6-amine (III) | This compound (IV) |

| N-H stretch | 3389 | Data not available | Data not available | Data not available |

| C-H stretch (aromatic) | Not specified | Data not available | Data not available | Data not available |

| C=N stretch | 1644 | Data not available | Data not available | Data not available |

| C=C stretch (aromatic) | 1585 | Data not available | Data not available | Data not available |

| C-N stretch | 1442 | Data not available | Data not available | Data not available |

| C-S stretch | 2733 | Data not available | Data not available | Data not available |

Table 5: Mass Spectrometry Data (m/z)

| Ion | 2-Amino-6-methoxybenzothiazole (I) | 5-Amino-2-methoxybenzothiazole (II) | 2-Methoxy-1,3-benzothiazol-6-amine (III) | This compound (IV) |

| [M]⁺ | 180 | Data not available | Data not available | Data not available |

| [M+H]⁺ | 181.04301 | Data not available | Data not available | Data not available |

Table 6: Elemental Analysis Data (%)

| Element | Theoretical | 2-Amino-6-methoxybenzothiazole (I) (Found) |

| C | 53.31 | 52.26 |

| H | 4.47 | 4.35 |

| N | 15.54 | 15.37 |

| O | 8.88 | Not determined |

| S | 17.79 | 17.61 |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible characterization data. The following sections provide methodologies for the key analytical techniques used in the characterization of C₈H₈N₂OS isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified C₈H₈N₂OS isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the solid C₈H₈N₂OS isomer directly onto the diamond crystal of the UATR accessory.

-

Background Spectrum: Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the C₈H₈N₂OS isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ionization source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is operating in the appropriate mode to obtain accurate mass measurements for elemental composition determination.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any characteristic fragment ions.

Elemental Analysis

Objective: To determine the elemental composition of the molecule.

Instrumentation: A CHNS/O elemental analyzer.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the pure, dry C₈H₈N₂OS isomer into a tin or silver capsule.

-

Instrument Setup: Calibrate the instrument using a certified organic standard with a known elemental composition.

-

Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂).

-

Reduction and Separation: The combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities. Notably, derivatives of 2-amino-6-methoxybenzothiazole have been shown to induce apoptosis in cancer cells.[3] This process is often mediated through the intrinsic, or mitochondrial, signaling pathway.

Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a crucial mechanism for programmed cell death, initiated by various intracellular stresses. A simplified representation of this pathway and the potential involvement of a C₈H₈N₂OS compound is depicted below.

Caption: Intrinsic apoptosis pathway induced by a C₈H₈N₂OS compound.

This pathway is initiated by cellular stress, which can be mimicked or enhanced by the C₈H₈N₂OS compound. This leads to the activation of pro-apoptotic proteins (like Bax and Bak) and the inhibition of anti-apoptotic proteins (like Bcl-2 and Bcl-xL). This imbalance disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, pro-caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The comprehensive characterization of C₈H₈N₂OS isomers, such as the aminomethoxybenzothiazoles, is fundamental for their potential application in drug discovery and development. The combination of NMR, FT-IR, mass spectrometry, and elemental analysis provides a robust analytical toolkit for unambiguous structure elucidation and purity assessment. Furthermore, understanding their biological activities, such as the induction of apoptosis, opens avenues for the rational design of novel therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field.

References

Solubility Profile of 2-Amino-4-methoxybenzothiazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4-methoxybenzothiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining solubility via the equilibrium gravimetric method. Furthermore, it explores the relevance of this compound in interfering with critical biological pathways, with a visual representation of the PI3K/AKT/mTOR signaling pathway, a known target for similar benzothiazole derivatives.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including potential anti-cancer and antimicrobial agents.[1][2] Its efficacy and formulation potential are intrinsically linked to its solubility in various solvent systems. A thorough understanding of its solubility profile is therefore critical for researchers in drug discovery and development for processes such as reaction kinetics, purification, and formulation. This guide addresses the current knowledge gap regarding its solubility and provides a practical framework for its experimental determination.

Solubility Data

| Solvent | Formula | Polarity (Dielectric Constant) | Reported Solubility |

| Water | H₂O | 80.1 | < 1 mg/mL at 20°C[1] |

| Ethanol | C₂H₅OH | 24.5 | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available |

| Acetonitrile | C₂H₃N | 37.5 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available |

Table 1: Summary of Available Solubility Data for this compound. Due to the scarcity of specific quantitative data, this table highlights the need for experimental determination of solubility in various organic solvents.

Experimental Protocol: Determination of Solubility by the Equilibrium Gravimetric Method

The following protocol describes a standard laboratory procedure for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on achieving a saturated solution at a specific temperature and then determining the mass of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Continue drying until a constant weight of the residue is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for determining solubility by the equilibrium gravimetric method.

Relevance to Biological Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant attention for their potential as anticancer agents.[4] Several studies have indicated that these compounds can exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and growth. One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR pathway.[5][6] The inhibition of components of this pathway by small molecules, including those with a benzothiazole scaffold, is a promising strategy in cancer therapy.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains to be fully elucidated in the public domain, this technical guide provides a robust experimental framework for its determination. The outlined gravimetric method offers a reliable approach for researchers to generate the necessary data to advance their work. Furthermore, the contextualization of 2-aminobenzothiazole derivatives within relevant biological pathways, such as the PI3K/AKT/mTOR cascade, underscores the importance of understanding the physicochemical properties of these compounds in the development of novel therapeutics. The generation and dissemination of such fundamental data are crucial for accelerating progress in medicinal chemistry and drug development.

References

- 1. Buy this compound | 5464-79-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氨基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Diverse Biological Landscape of 2-Aminobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2] A primary mechanism of action for many of these compounds is the inhibition of critical protein kinases involved in cell proliferation and survival, most notably the PI3K/Akt/mTOR signaling pathway.[1][2][3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values denote higher potency.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [2] |

| MCF-7 | Breast Cancer | 39.51 | [2] | |

| OMS14 | A549 | Lung Cancer | 34.09 | [2] |

| MCF-7 | Breast Cancer | 61.03 | [2] | |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [2] |

| A549 | Lung Cancer | 9.62 | [2] | |

| A375 | Malignant Melanoma | 8.07 | [2] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [2] |

| HCT-116 | Colon Carcinoma | 7.44 | [2] | |

| MCF-7 | Breast Cancer | 8.27 | [2] | |

| Compound 21 | HepG2 | Liver Cancer | 12.14 | [2] |

| HCT-116 | Colon Carcinoma | 11.21 | [2] | |

| MCF-7 | Breast Cancer | 10.34 | [2] | |

| Compound 24 | C6 | Rat Glioma | 4.63 | [2] |

| A549 | Human Lung | 15-30 | [2] | |

| MCF-7 | Breast Cancer | 15-30 | [2] | |

| HeLa | Cervical Cancer | 33-48 | [2] |

Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in this cascade.[1][2][3] Inhibition of PI3K prevents the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][4][5]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium

-

2-Aminobenzothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[4]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Antimicrobial Activity: A Broad Spectrum of Action

Certain 2-aminobenzothiazole derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[1][6][7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives

| Compound Series | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference Drug(s) |

| New Derivative Series | 3.12 - >50 | 3.12 - >50 | Ciprofloxacin, Norfloxacin[1] |

| Ciprofloxacin | ~0.25 - 1.0 | ~0.015 - 0.12 | - |

| Norfloxacin | ~0.5 - 2.0 | ~0.03 - 0.25 | - |

Note: MIC values can vary depending on the specific bacterial strains and testing conditions.[1]

Table 3: Zone of Inhibition of 2-Aminobenzothiazole Derivatives

| Compound ID | Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |

| A1 | Bacillus subtilis | 22, 28, 33 | Norfloxacin | 38, 42, 48 | [6] |

| A2 | Bacillus subtilis | 21, 26, 32 | Norfloxacin | 38, 42, 48 | [6] |

| 3a | E. coli | 12 | Erythromycin | - | [8] |

| S. aureus | 11 | Erythromycin | - | [8] | |

| 3f | E. coli | Good to Excellent | Erythromycin | - | [8] |

| 3j | E. coli | Good to Excellent | Erythromycin | - | [8] |

| 3g | S. aureus | Maximum Activity | Erythromycin | - | [8] |

| A1 | E. coli | 19 | Ciprofloxacin | - | [9] |

| S. aureus | 21 | Ciprofloxacin | - | [9] | |

| A2 | E. coli | 21 | Ciprofloxacin | - | [9] |

| S. aureus | 21 | Ciprofloxacin | - | [9] | |

| A9 | E. coli | Promising | Ciprofloxacin | - | [9] |

| S. aureus | Promising | Ciprofloxacin | - | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.[1]

-

Serial Dilution: The 2-aminobenzothiazole derivatives and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of 2-aminobenzothiazole have also been investigated for their anti-inflammatory properties, with some compounds demonstrating significant activity in preclinical models.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[12][13]

Procedure:

-

Animal Dosing: The test compound (2-aminobenzothiazole derivative) or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the rats, typically intraperitoneally or orally.[12][14]

-

Induction of Inflammation: After a specific period (e.g., 30 minutes to 1 hour), a solution of carrageenan (an irritant) is injected into the sub-plantar tissue of the right hind paw of the rats to induce localized inflammation and edema.[12][13]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.[13]

-

Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group (which received only carrageenan).

Synthesis of 2-Aminobenzothiazole Derivatives: A General Workflow

The synthesis of 2-aminobenzothiazole derivatives often follows a multi-step process, starting from a substituted aniline. A general workflow is depicted below.

This guide provides a foundational overview of the significant biological activities of 2-aminobenzothiazole derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community to inspire and facilitate the design and development of novel therapeutic agents based on this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrp.org [ijsrp.org]

- 9. jchr.org [jchr.org]

- 10. benchchem.com [benchchem.com]

- 11. carrageenan induced paw: Topics by Science.gov [science.gov]

- 12. inotiv.com [inotiv.com]

- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 14. mdpi.com [mdpi.com]

Unraveling the Biological Activity of 2-Amino-4-methoxybenzothiazole: A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 29, 2025 – The heterocyclic compound 2-Amino-4-methoxybenzothiazole, belonging to the broader class of benzothiazoles, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide synthesizes the available information on its biological activities and explores the mechanistic insights that have been suggested for related compounds, providing a foundational resource for researchers, scientists, and drug development professionals. While specific, in-depth mechanistic data for this compound remains limited, this document will delve into the known biological effects and the general mechanisms attributed to the benzothiazole scaffold.

Overview of Biological Activities

This compound has been identified as a versatile compound with a range of reported biological activities. The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.[1] Preliminary studies and research on analogous compounds suggest that this compound may exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] Its diverse applications extend to pharmaceuticals, agriculture, and as an intermediate in the synthesis of dyes and pigments.[2][4]

The presence of an amino group at the 2-position and a methoxy group at the 4-position on the benzothiazole ring is thought to be crucial for its chemical reactivity and biological properties, enhancing its interaction with various biological targets.[1][2]

Potential Mechanisms of Action in Oncology

While the precise mechanism of action for this compound in cancer is not yet fully elucidated, research on the broader class of 2-aminobenzothiazoles points to several key signaling pathways that are often implicated in cancer progression.

Modulation of Receptor Tyrosine Kinase Pathways

Several 2-aminobenzothiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation, survival, and metastasis. Key RTK-mediated pathways potentially influenced by benzothiazole compounds include:

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation, triggers multiple downstream signaling cascades involved in cell survival and proliferation.[5] Upregulation or mutation of EGFR is common in various cancers.[5] Some benzothiazole derivatives have been designed to suppress EGFR kinase activity.[5]

-

c-MET Signaling: The MET proto-oncogene encodes the receptor for hepatocyte growth factor and is involved in tumor aggressiveness, metastasis, and therapeutic resistance.[5] Aberrant activation of the c-MET signaling pathway is a hallmark of several solid tumors.[5] Novel 2-aminobenzothiazole derivatives have been synthesized with the aim of developing potent c-MET inhibitors.[5]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Its deregulated activation is frequently observed in cancer.[5] Benzothiazole-based compounds have been identified as potential inhibitors of this key signaling cascade.[5]

A proposed general mechanism for the anticancer activity of some benzothiazole derivatives involves their interaction with these critical signaling nodes, leading to the inhibition of tumor cell growth and proliferation.

Potential anticancer signaling pathways targeted by 2-aminobenzothiazole derivatives.

Aryl Hydrocarbon Receptor (AhR) Agonism

A distinct mechanism has been identified for the antitumor agent 2-(4-aminophenyl) benzothiazole. This compound acts as a potent agonist of the Aryl hydrocarbon Receptor (AhR).[6] Binding to AhR leads to the induction of the cytochrome P450 isoform, CYP1A1.[6] This enzyme metabolizes the benzothiazole into reactive electrophilic species that can form DNA adducts, ultimately triggering apoptosis and cell death in tumor cells.[6]

Aryl Hydrocarbon Receptor (AhR) signaling pathway for a benzothiazole analogue.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, showing effectiveness against various bacterial and fungal strains.[2] Studies on other 2-amino benzothiazole scaffolds have identified their potential as bactericidal agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][8] One study explored a hit from a whole-cell screen against a strain of M. tuberculosis that underexpresses the essential signal peptidase LepB.[7][8] While the initial hypothesis was that the compound might target LepB directly, further investigation revealed that this was not the case, and the exact molecular target remains to be identified.[7][8]

The general workflow for identifying and characterizing such antimicrobial agents is outlined below.

General workflow for the discovery of novel antimicrobial benzothiazoles.

Quantitative Data and Experimental Protocols

A significant gap in the current literature is the lack of specific quantitative data (e.g., IC₅₀, EC₅₀, MIC values) and detailed experimental protocols for the biological activities of this compound. While studies on other benzothiazole derivatives provide some of this information, direct extrapolation is not scientifically rigorous. For instance, in a study on antitubercular 2-amino benzothiazoles, Minimum Inhibitory Concentrations (MICs) were determined for various analogs, but not for the 4-methoxy substituted compound specifically.[8]

To advance the understanding of this compound, future research should focus on conducting robust in vitro and in vivo studies to generate these critical datasets. Standard experimental protocols would include:

-

Anticancer Activity:

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects on a panel of cancer cell lines.

-

Kinase Inhibition Assays: To assess the inhibitory activity against specific kinases like EGFR, c-MET, and PI3K.

-

Western Blotting: To analyze the modulation of key proteins in relevant signaling pathways.

-

In Vivo Tumor Xenograft Models: To evaluate antitumor efficacy in animal models.

-

-

Antimicrobial Activity:

-

Broth Microdilution Assays: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

-

Time-Kill Assays: To assess the bactericidal or bacteriostatic nature of the compound.

-

Target-Based Assays: Once a molecular target is identified, specific enzymatic or binding assays can be developed.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. However, the current understanding of its specific mechanism of action in biological systems is in its nascent stages. The broader family of 2-aminobenzothiazoles has been shown to interact with key pathways in cancer and infectious diseases. Future research efforts must be directed towards a more focused investigation of this compound to:

-

Identify its direct molecular targets.

-

Elucidate the specific signaling pathways it modulates.

-

Generate comprehensive quantitative data on its biological activities.

-

Detail the experimental conditions under which these activities are observed.

Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its further development in preclinical and clinical settings.

References

- 1. This compound | 5464-79-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 5464-79-9 [smolecule.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Antimicrobial and Antifungal Spectrum of 2-Amino-4-methoxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of 2-Amino-4-methoxybenzothiazole. While direct quantitative data for this specific compound remains limited in publicly available scientific literature, this document synthesizes the existing research on closely related benzothiazole derivatives to infer its potential activity spectrum. This guide includes a summary of reported antimicrobial and antifungal activities, detailed experimental protocols for assessing such activities, and a conceptual workflow for the evaluation of novel antimicrobial agents. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new anti-infective agents.

Introduction

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The benzothiazole scaffold is a privileged structure in drug discovery, and various substitutions on the benzothiazole ring can modulate its biological efficacy. This compound, a specific derivative, is suggested to possess antibacterial and antifungal properties, with some sources indicating potential effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] However, a thorough investigation into its quantitative antimicrobial and antifungal spectrum is still an area of active research. This guide aims to consolidate the available information on related compounds to provide a predictive insight into the potential of this compound as an anti-infective agent.

Antimicrobial and Antifungal Activity of Benzothiazole Derivatives

Antibacterial Activity

Research on various 2-aminobenzothiazole derivatives has demonstrated a range of antibacterial activities. For instance, a study on a seed benzothiazole molecule, a derivative of 2-aminobenzothiazole, and its analogs showed modest to reasonable activity against Mycobacterium tuberculosis.[2][3] The MICs for some of these analogs were reported to be in the micromolar range.[2][3]

Table 1: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives against Mycobacterium tuberculosis

| Compound ID | Wild-Type Strain MIC (µM) | LepB-UE Strain MIC (µM) | Reference |

| Molecule 1 (seed compound) | 47 ± 12 | 25 ± 4.5 | [2][3] |

| Analog 4 | 125 ± 13 | 82 ± 16 | [2] |

| Analog 8 | 27 ± 17 | 18 ± 2.0 | [2] |

| Analog 13 (chloro-substituent) | >100 | 7.9 | [2] |

| Analog 14 (1,3 thiazole) | 34 | 29 | [2] |

| Analog 28 (isopropyl group) | 20-40 | 12-21 | [2] |

| Analog 29 (oxazole derivative) | 20-40 | 12-21 | [2] |

Note: The structures of the above compounds are detailed in the cited literature and are derivatives of the core 2-aminobenzothiazole scaffold, not this compound itself.

Antifungal Activity

Several studies have highlighted the antifungal potential of benzothiazole derivatives. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and showed notable activity against various Candida species, with some compounds exhibiting MIC values in the low microgram per milliliter range.[4][5] Another study on derivatives of 2-amino-6-methoxybenzothiazole also reported potent antifungal activity against Candida albicans.[6]

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives against Candida Species

| Compound ID | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. tropicalis MIC (µg/mL) | Reference |

| Compound 1n | 4-8 | 4-8 | 4-8 | [4][5] |

| Compound 1o | 4-8 | 4-8 | 4-8 | [4][5] |

Note: The structures of the above compounds are detailed in the cited literature and are derivatives of the core 2-aminobenzothiazole scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial and antifungal spectrum of compounds like this compound. These are generalized protocols based on standard practices and methods described for similar compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Grow bacterial strains in CAMHB overnight at 37°C.

-

Grow fungal strains in RPMI-1640 at 35°C for 24-48 hours.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Agar Well Diffusion Method for Antimicrobial Screening

This method is used for preliminary screening of antimicrobial activity.

Materials:

-

Test compound (this compound)

-

Microbial strains

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA or SDA and pour it into sterile Petri dishes. Allow the agar to solidify.

-

-

Inoculation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Spread the inoculum evenly over the surface of the agar plates using a sterile cotton swab.

-

-

Well Preparation and Compound Addition:

-

Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).

-

Add a specific volume (e.g., 100 µL) of a known concentration of the test compound solution to each well.

-

Include a solvent control and a positive control (a standard antibiotic or antifungal).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Visualizations

Conceptual Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a general workflow for the discovery and evaluation of a novel antimicrobial compound.

Conclusion

While this compound is a promising scaffold based on the known antimicrobial and antifungal activities of related benzothiazole derivatives, there is a clear need for further research to establish its specific activity spectrum. The quantitative data on analogous compounds suggest that this compound could exhibit inhibitory effects against a range of bacterial and fungal pathogens. The experimental protocols detailed in this guide provide a framework for conducting such investigations. Future studies should focus on determining the MIC values of this compound against a broad panel of clinically relevant microorganisms and elucidating its mechanism of action to fully assess its therapeutic potential.

References

- 1. Buy this compound | 5464-79-9 [smolecule.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Trajectory of 2-Aminobenzothiazoles in Oncology: A Technical Guide to Their Anticancer Properties

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning field of 2-aminobenzothiazole compounds as potent anticancer agents. This whitepaper provides an in-depth analysis of their mechanism of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation.

The landscape of cancer therapeutics is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit high efficacy and selectivity against tumor cells. Among the numerous heterocyclic scaffolds explored, the 2-aminobenzothiazole core has emerged as a privileged structure, demonstrating significant promise in the development of next-generation anticancer drugs. This guide delineates the current understanding of these compounds, offering a valuable resource for the scientific community engaged in oncology research and drug discovery.

A Versatile Scaffold Targeting Key Oncogenic Pathways

2-Aminobenzothiazole derivatives have demonstrated a remarkable ability to interact with a multitude of biological targets pivotal to cancer cell proliferation, survival, and metastasis.[1][2] Their mechanism of action is frequently attributed to the inhibition of critical kinases involved in aberrant signaling pathways that drive tumorigenesis.[3][4][5] Notably, these compounds have shown significant inhibitory activity against key players in the PI3K/AKT/mTOR, VEGFR-2, and CDK signaling cascades.[1][2][5][6][7]

The PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Cell Growth

The PI3K/AKT/mTOR pathway is a central signaling nexus that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][7] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key components within this pathway, particularly PI3K and mTOR.[6][8] By disrupting this signaling cascade, these compounds can effectively halt uncontrolled cell proliferation and induce apoptosis.

Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[9] A number of 2-aminobenzothiazole hybrids have been developed as potent VEGFR-2 inhibitors, thereby impeding the blood supply to tumors and restricting their growth.[9][10][11][12][13]

Modulating the Cell Cycle via CDK Inhibition

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] Specific 2-aminobenzothiazole derivatives have been designed as inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and the prevention of cancer cell division.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of 2-aminobenzothiazole derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole analogs from various studies.

Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [6][14] |

| MCF-7 | Breast Cancer | 24.31 | [4] | |

| OMS14 | A549 | Lung Cancer | 61.03 | [4][6] |

| MCF-7 | Breast Cancer | 27.08 | [4] | |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 ± 0.72 | [1][14] |

| A549 | Lung Cancer | 9.62 ± 1.14 | [1][14] | |

| A375 | Malignant Melanoma | 8.07 ± 1.36 | [1][14] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [1][14] |

| HCT-116 | Colon Carcinoma | 7.44 | [1][14] | |

| MCF-7 | Breast Cancer | 8.27 | [1][14] | |

| Compound 24 | C6 | Rat Glioma | 4.63 ± 0.85 | [1][14] |

| A549 | Human Lung Adenocarcinoma | 39.33 ± 4.04 | [1] | |

| Compound 4a | HCT-116 | Colon Cancer | 5.61 | [10] |

| HEPG-2 | Liver Cancer | 7.92 | [10] | |

| MCF-7 | Breast Cancer | 3.84 | [10] | |

| Compound 17d | HepG2 | Liver Cancer | 0.41 ± 0.01 | [15] |

| Compound 18 | HepG2 | Liver Cancer | 0.53 ± 0.05 | [15] |

| Compound 13b | HepG2 | Liver Cancer | 0.56 ± 0.03 | [15] |

Table 2: Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 4a | VEGFR-2 | 91 | [10] |

| Compound VII | VEGFR-2 | 97 | [11] |

| Compound 20 | VEGFR-2 | 150 | [1] |

| Compound 21 | VEGFR-2 | 190 | [1] |

| Compound 40 | CDK2 | 4290 | [1] |

| OMS14 | PIK3CD/PIK3R1 | 65% inhibition at 100 µM | [6][16] |

Core Experimental Protocols

The discovery and development of novel 2-aminobenzothiazole-based anticancer agents rely on a suite of robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays.

Synthesis of 2-Aminobenzothiazole Derivatives